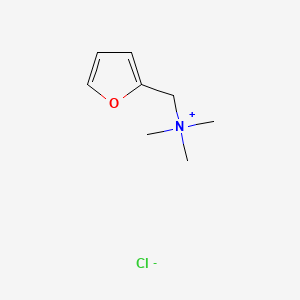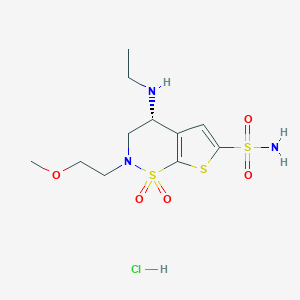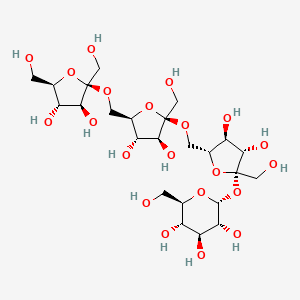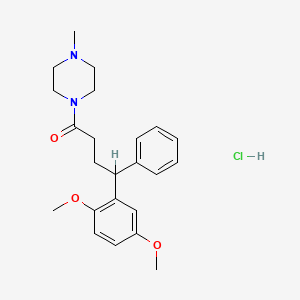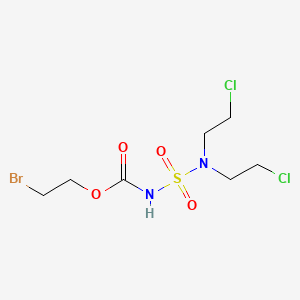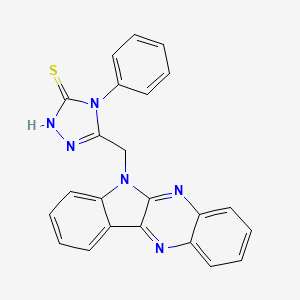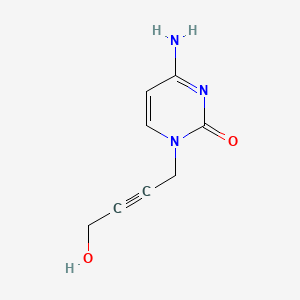
(4-Hydroxy-2-butyn)cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-2-butyn)cytosine is a chemical compound that belongs to the class of pyrimidines, which are essential components of nucleic acids. This compound features a cytosine base modified with a hydroxy group and a butynyl group, making it distinct in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-butyn)cytosine typically involves the modification of cytosine through organic reactions. One common method is the nucleophilic substitution reaction, where cytosine is treated with appropriate reagents to introduce the hydroxy and butynyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: (4-Hydroxy-2-butyn)cytosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学研究应用
(4-Hydroxy-2-butyn)cytosine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of nucleic acid chemistry.
Biology: The compound can be utilized in genetic studies to understand the role of modified nucleotides in DNA and RNA.
Industry: this compound can be used in the production of diagnostic reagents and research tools.
作用机制
The mechanism by which (4-Hydroxy-2-butyn)cytosine exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and butynyl groups can influence the binding affinity and specificity of the compound to nucleic acids, potentially altering gene expression and cellular processes.
相似化合物的比较
(4-Hydroxy-2-butyn)cytosine is unique compared to other similar compounds due to its specific structural modifications. Some similar compounds include cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine. These compounds differ in their functional groups and biological roles, highlighting the distinctiveness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
114987-17-6 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC 名称 |
4-amino-1-(4-hydroxybut-2-ynyl)pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h3,5,12H,4,6H2,(H2,9,10,13) |
InChI 键 |
IWKHNPUWJPHSEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)CC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


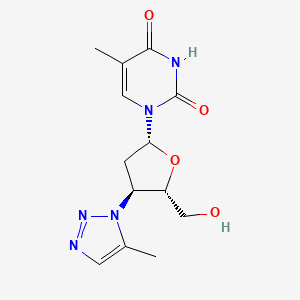
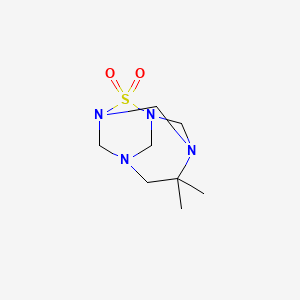
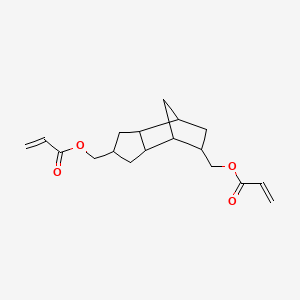
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
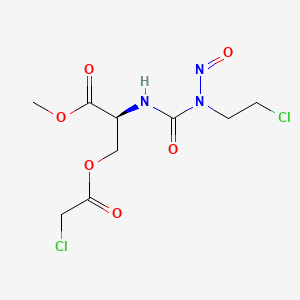
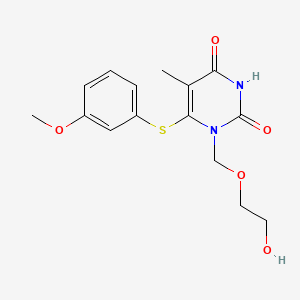
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
